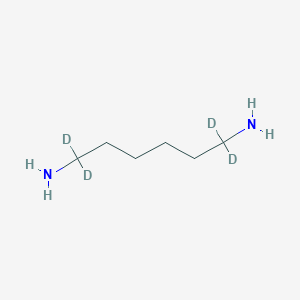

1,6-Diaminohexane-1,1,6,6-d4

Descripción

Significance of Isotopic Labeling in Chemical and Biochemical Investigations

Isotopic labeling is a technique that allows researchers to trace the journey of an isotope through a reaction, metabolic pathway, or even a cell. vivanls.com In this process, specific atoms within a molecule are replaced by their isotopic counterparts. vivanls.com This substitution creates a labeled compound that is chemically identical to its native form but possesses a distinct mass, which can be detected by modern analytical instrumentation. vivanls.com

Principles of Stable Isotope Tracing

Stable isotope tracing is a research method that utilizes isotopically labeled compounds to monitor the movement and transformations of molecules. The core principle of this technique lies in the fact that isotopes of an element, while differing in neutron number and thus mass, are chemically and functionally identical. researchgate.net This allows them to be used as tracers to follow metabolic processes. Mass spectrometry is a primary technique used to measure the resulting small shifts in isotopic abundance, enabling the quantification of metabolic pathway utilization.

The use of stable, non-radioactive isotopes is particularly advantageous for long-term studies and investigations in living organisms, including humans. researchgate.netnih.gov These isotopes, such as deuterium (B1214612) (²H), carbon-13, and nitrogen-15, offer a safe and reliable means to probe biological systems without the concerns associated with radioactive isotopes. vivanls.com

Advantages of Deuterium Substitution in Chemical Systems

Deuterium (D or ²H), a stable isotope of hydrogen, offers several distinct advantages when substituted into chemical systems. nih.gov The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, a difference that can have profound effects on the stability and reactivity of a molecule. nih.gov This phenomenon, known as the kinetic isotope effect, can be strategically employed to enhance the metabolic profile of a drug by slowing down its breakdown in the body. nih.gov

This increased metabolic stability can lead to an improved biological half-life and prolonged duration of action for therapeutic compounds. nih.gov Consequently, deuterated drugs may offer improved pharmacokinetic properties and potentially reduce the required dosing frequency. nih.gov Beyond pharmaceuticals, deuterium labeling is a critical tool in materials science, where the incorporation of deuterium can enhance the stability of materials used in applications such as organic light-emitting diodes (OLEDs). rsc.org Deuterated compounds also serve as invaluable internal standards for quantitative analysis in mass spectrometry, allowing for precise and accurate measurements. acs.org

Overview of Deuterated Aliphatic Diamines in Scientific Inquiry

Aliphatic diamines, organic compounds containing two amino groups attached to a linear carbon chain, are fundamental building blocks in various fields of chemistry. Their deuterated analogues, such as 1,6-Diaminohexane-1,1,6,6-d4, have emerged as powerful tools in specialized research applications.

One of the significant uses of deuterated diamines is in the synthesis of deuterated polymers. researchgate.net These polymers are crucial for neutron scattering studies, a powerful technique for investigating the structure and dynamics of polymeric materials. acs.org By selectively deuterating parts of a polymer chain, researchers can manipulate the contrast in neutron scattering experiments, allowing for detailed analysis of polymer conformations and interactions.

In the realm of analytical chemistry, deuterated diamines are employed as derivatizing agents in mass spectrometry. For instance, a stable isotope labeling strategy using deuterated N,N-dimethylethylenediamine has been developed for the absolute quantification of gibberellins, a class of plant hormones. nih.gov This method allows for highly sensitive and selective detection, enhancing the reliability of the analysis. nih.gov

Furthermore, deuterated aliphatic amines are utilized in nuclear magnetic resonance (NMR) spectroscopy studies to probe dynamic intermolecular interactions in materials like self-assembled gels. researchgate.net The specific labeling of amine positions with deuterium provides a unique window into the molecular-level behavior of these complex systems. researchgate.net The compound this compound, specifically, is noted for its use in proteomics research as a stable isotope-labeled compound. scbt.com

Below is a table of the key properties of this compound:

| Property | Value |

| CAS Number | 115797-49-4 scbt.comnih.gov |

| Molecular Formula | C₆H₁₂D₄N₂ scbt.com |

| Molecular Weight | 120.23 g/mol scbt.comnih.gov |

| Alternate Names | 1,6-Hexane-1,1,6,6-d4-diamine scbt.com |

| Physical State | Solid |

| Application | Biochemical for proteomics research scbt.com |

Structure

3D Structure

Propiedades

IUPAC Name |

1,1,6,6-tetradeuteriohexane-1,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c7-5-3-1-2-4-6-8/h1-8H2/i5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQMVNRVTILPCV-NZLXMSDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCC([2H])([2H])N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442316 | |

| Record name | 1,6-Diaminohexane-1,1,6,6-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115797-49-4 | |

| Record name | 1,6-Diaminohexane-1,1,6,6-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 115797-49-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Analytical Characterization of 1,6 Diaminohexane 1,1,6,6 D4

Nuclear Magnetic Resonance (NMR) Spectroscopy.researchgate.netrsc.orgnsf.gov

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. rsc.org For 1,6-Diaminohexane-1,1,6,6-d4, various NMR methods are employed to elucidate its structure and verify its purity.

Deuterium (B1214612) (²H) NMR Spectroscopy for Structural Elucidation and Purity Verification.nsf.gov

Deuterium (²H) NMR spectroscopy is particularly useful for studying deuterated compounds. It directly probes the deuterium nuclei, providing insights into their local environment. The isotopic purity of this compound is often specified as 98 atom % D. sigmaaldrich.comsigmaaldrich.com

Nuclei with a spin greater than 1/2, such as deuterium (spin I=1), possess an electric quadrupole moment. libretexts.org This moment interacts with the local electric field gradient, leading to a phenomenon known as quadrupolar splitting in the NMR spectrum. researchgate.netlibretexts.org The magnitude of this splitting is dependent on the orientation of the molecule with respect to the magnetic field, making it a valuable tool for studying molecular orientation and dynamics in ordered systems like liquid crystals. researchgate.net For a molecule like this compound, studying the quadrupolar splitting can provide information about the conformation and alignment of the hexamethylene chain. The interaction between the nuclear quadrupole moment and the electric field gradient can cause significant peak broadening. libretexts.org

Proton (¹H) NMR Spectroscopy with Deuterated Solvents for Signal Assignment.chemicalbook.comchemicalbook.comspectrabase.com

Proton (¹H) NMR spectroscopy is a fundamental technique for determining the structure of organic molecules. acdlabs.com In the case of this compound, the protons on the central four carbons and the amino groups are observed. The use of deuterated solvents is standard practice to avoid large solvent signals that would otherwise obscure the signals from the analyte. rsc.orgsigmaaldrich.com

The chemical shift in a ¹H NMR spectrum is influenced by the electron density around the proton. acdlabs.com Electronegative atoms, like the nitrogen in the amino groups, deshield the neighboring protons, causing their signals to appear at a higher chemical shift (downfield). acdlabs.comoregonstate.edu The integration of the peak areas in a ¹H NMR spectrum is proportional to the number of protons giving rise to that signal, which helps in assigning the peaks to specific protons in the molecule. acdlabs.com For this compound, the expected proton signals would correspond to the four central methylene (B1212753) groups (-CH2-) and the two amino groups (-NH2). The signals for the protons on the carbons adjacent to the deuterated positions would be affected by the deuterium substitution.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Functional Group | Chemical Shift (δ, ppm) Range | Multiplicity | Integration |

| -CH ₂- (central) | ~1.3-1.5 | Multiplet | 4H |

| -CH ₂- (adjacent to N) | ~2.5-2.7 | Triplet | 4H |

| -NH ₂ | Variable | Singlet (broad) | 4H |

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopy in Deuterated Systems.mnstate.edugoogleapis.comnih.gov

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom in a molecule typically gives a distinct signal, allowing for the determination of the number of different carbon environments. libretexts.orglibretexts.orglibretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often results in a spectrum with well-resolved peaks for each carbon. libretexts.org

In the ¹³C NMR spectrum of this compound, the signals for the deuterated carbons (C-1 and C-6) will exhibit splitting due to coupling with deuterium (a spin-1 nucleus). This results in a multiplet (typically a triplet for a CD2 group) for these carbons. The non-deuterated carbons (C-2, C-3, C-4, and C-5) will appear as singlets in a proton-decoupled spectrum. The chemical shifts are influenced by the electronegativity of adjacent atoms, with carbons bonded to nitrogen appearing further downfield. libretexts.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Position | Chemical Shift (δ, ppm) Range | Multiplicity (in ¹³C{¹H} NMR) |

| C-1, C-6 (-C D₂NH₂) | ~40-45 | Triplet |

| C-2, C-5 (-C H₂CD₂-) | ~25-30 | Singlet |

| C-3, C-4 (-C H₂CH₂-) | ~30-35 | Singlet |

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) in Research Applications.sigmaaldrich.comlcms.czresearchgate.netnih.govtechnologynetworks.commdpi.comresearchgate.net

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. scioninstruments.com It is widely used for the identification and quantification of compounds in complex mixtures. mdpi.com

Role of Deuterated Internal Standards in Quantitative Bioanalytical Assays.lcms.czclearsynth.comscispace.combiopharmaservices.comresearchgate.netbioanalysis-zone.com

In quantitative bioanalysis, especially when using liquid chromatography-mass spectrometry (LC-MS), internal standards are crucial for achieving accurate and precise results. scioninstruments.combiopharmaservices.com An ideal internal standard is a compound that is chemically identical to the analyte but has a different mass. scioninstruments.com Deuterated compounds, such as this compound, are excellent internal standards because they have nearly identical chemical and physical properties to their non-deuterated counterparts. clearsynth.com This includes similar extraction recovery, ionization efficiency, and chromatographic retention time. scispace.com

The use of a deuterated internal standard helps to correct for variations that can occur during sample preparation, such as extraction losses, and for fluctuations in the mass spectrometer's response. scioninstruments.combiopharmaservices.com By adding a known amount of the deuterated standard to the sample, the analyte's concentration can be accurately determined by comparing the signal intensity of the analyte to that of the internal standard. clearsynth.com This approach is particularly valuable in complex biological matrices where matrix effects can suppress or enhance the analyte's signal. clearsynth.com The stable isotope-labeled internal standard experiences the same matrix effects as the analyte, thus providing a reliable correction. scispace.com For instance, 1,6-diaminohexane has been used as a structural analogue internal standard for the quantification of potential cancer biomarkers in human urine and plasma. researchgate.net The use of its deuterated form, this compound, would be considered a superior choice as a stable isotopically labeled internal standard for such analyses. scispace.com

Impact of Isotopic Labeling on Ionization and Fragmentation Patterns

The introduction of deuterium at the 1 and 6 positions of 1,6-diaminohexane has a discernible impact on its mass spectrometric behavior, influencing both ionization and subsequent fragmentation pathways. This isotopic labeling is instrumental in elucidating complex fragmentation mechanisms.

In mass spectrometry, particularly with techniques like electron impact (EI), the fragmentation of 1,6-diaminohexane can be complex due to intramolecular hydrogen exchange reactions between the amino groups and the hydrocarbon chain. researchgate.net The use of this compound helps to trace the pathways of these hydrogen (and deuterium) atoms during fragmentation. For instance, studies on similar deuterated compounds have shown that the loss of specific fragments can be directly linked to the labeled positions, providing clear evidence for proposed fragmentation mechanisms. researchgate.net

The ionization process itself can be affected by isotopic substitution. While the change in mass is the most obvious consequence, subtle electronic effects due to the difference in zero-point energy between C-H and C-D bonds can influence ionization efficiency and the relative abundance of molecular ions versus fragment ions. nih.gov In atmospheric pressure chemical ionization (APCI), for example, deuterium labeling has been shown to alter fragmentation patterns by affecting the stability of protonated or deuterated molecular species. nih.gov

Research on other isotopically labeled molecules has demonstrated that the position of the label is critical. For example, in the fragmentation of labeled fentanyl, the position of deuterium was key to understanding hydride rearrangement mechanisms. researchgate.net Similarly, for this compound, the specific placement of deuterium at the termini of the carbon chain allows for the differentiation of fragmentation events involving the ends of the molecule versus the central methylene groups.

The table below summarizes the key mass spectrometric fragments of 1,6-Diaminohexane and the anticipated shifts for its d4 analog, based on common fragmentation pathways for aliphatic diamines.

| Fragment | Proposed Structure | Expected m/z for 1,6-Diaminohexane | Expected m/z for this compound |

| [M]+• | Molecular Ion | 116 | 120 |

| [M-NH2]+ | Loss of an amino radical | 100 | 102 or 100 |

| [CH2NH2]+ | Iminium ion | 30 | 32 |

| [C4H8N]+ | Cyclic iminium ion | 70 | 70 |

| This table is illustrative and based on general fragmentation principles. Actual fragmentation can be more complex. |

Optimization of Chromatographic Parameters with Deuterated Analogs

In quantitative analysis using chromatography coupled with mass spectrometry (LC-MS), deuterated analogs like this compound are frequently used as internal standards. The underlying assumption is that the deuterated and non-deuterated compounds will co-elute, or have very similar retention times, and experience identical ionization conditions. nih.gov However, the substitution of hydrogen with deuterium can lead to slight differences in physicochemical properties, which may necessitate the optimization of chromatographic parameters.

Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase liquid chromatography (RPLC). nih.gov This phenomenon, known as the "isotope effect" in chromatography, is attributed to subtle changes in polarity and van der Waals interactions. While often minor, this retention time shift can be significant in high-resolution separations and can impact the accuracy of quantification if not properly accounted for. nih.gov

The optimization of chromatographic parameters for analyses involving this compound would involve:

Mobile Phase Composition: Adjusting the organic modifier and aqueous phase ratio to minimize any separation between the analyte and its deuterated standard.

Gradient Elution Profile: Modifying the gradient slope to ensure that both compounds elute within a narrow time window, improving peak shape and analytical cycle time.

Column Chemistry: Selecting a stationary phase that provides optimal retention and selectivity for both the labeled and unlabeled diamine. For instance, various stationary phases have been explored for the separation of related diamines. mdpi.com

The following table outlines key chromatographic parameters that would be considered for optimization.

| Parameter | Objective | Considerations for Deuterated Analogs |

| Column Type | Achieve good peak shape and resolution. | C18, C8, or other suitable stationary phases for polar analytes. |

| Mobile Phase | Ensure proper retention and elution. | Acetonitrile or methanol (B129727) with a volatile buffer (e.g., formic acid or ammonium (B1175870) formate). |

| Flow Rate | Optimize analysis time and efficiency. | Typically in the range of 0.2-1.0 mL/min for standard LC. |

| Column Temperature | Affects retention time and peak shape. | Maintaining a consistent temperature is crucial for reproducible results. |

Capillary zone electrophoresis (CZE) has been shown to exhibit a negligible isotopic shift in migration times for some deuterated peptides, suggesting it could be an alternative separation technique to RPLC to minimize chromatographic isotope effects. nih.gov

Addressing Deuterium Loss and Exchange in Mass Spectrometry

A significant challenge when working with deuterated compounds, particularly those with labile hydrogens on heteroatoms (like the -NH2 groups in 1,6-diaminohexane), is the potential for deuterium loss or back-exchange. spectroscopyonline.com While this compound has deuterium atoms on carbon, which are generally stable, the amine protons are labile and can readily exchange with protons from the solvent or mobile phase.

Hydrogen-deuterium exchange (HDX) mass spectrometry is a powerful technique that intentionally measures the rate of this exchange to probe protein structure and dynamics. nih.govdata.gov However, in quantitative applications using a deuterated standard, unintentional exchange is a source of error.

Several factors can influence the stability of the deuterium labels in this compound during analysis:

Solvent and Mobile Phase: The presence of protic solvents (e.g., water, methanol) can facilitate back-exchange, especially at non-neutral pH. spectroscopyonline.com

Ionization Source Conditions: High temperatures in the ion source can sometimes promote in-source fragmentation or exchange.

Quenching Conditions: In HDX experiments, the exchange is minimized by rapidly lowering the temperature and pH. nih.gov While not a typical step for quantitative analysis, it highlights the factors that control exchange.

To address these challenges, the following strategies are employed:

Control of pH: Maintaining a consistent and appropriate pH of the mobile phase and sample solutions can minimize back-exchange.

Method Validation: Carefully evaluating the stability of the deuterated standard under the specific analytical conditions is crucial. This may involve incubating the standard in the mobile phase for varying times to assess the extent of any deuterium loss.

Correction Factors: If a consistent and predictable level of back-exchange occurs, a correction factor can be applied to the data.

While the C-D bonds in this compound are generally stable, it is important to be aware of the potential for intramolecular rearrangements, as observed in the mass spectrometry of unlabeled 1,6-diaminohexane, which could potentially lead to the scrambling of deuterium atoms. researchgate.net Detailed tandem mass spectrometry (MS/MS) studies of the deuterated compound are essential to confirm its fragmentation pathways and the stability of the labels under collision-induced dissociation conditions.

Mechanistic and Kinetic Investigations Utilizing 1,6 Diaminohexane 1,1,6,6 D4

Application of Kinetic Isotope Effects (KIEs)

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. wikipedia.org It is quantified as the ratio of the rate constant of the reaction with the light isotopologue (k_light) to that of the heavy isotopologue (k_heavy). For deuterium (B1214612) labeling, this is expressed as k_H/k_D. The KIE is a highly sensitive probe for understanding the transition state of the rate-determining step of a reaction. wikipedia.orgchemrxiv.org

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. wikipedia.org For C-H bonds, the C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond. libretexts.org Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate and a "normal" primary KIE (k_H/k_D > 1). The theoretical maximum for a primary KIE at room temperature, based on the difference in zero-point energies, is approximately 7, although much larger values can be observed when quantum tunneling occurs. nih.gov

In the context of 1,6-diaminohexane-1,1,6,6-d4, a significant primary KIE would be expected in reactions where a C-H bond at the C1 or C6 position is cleaved during the rate-limiting step. A prime example is the oxidation of the primary amine groups by amine oxidase enzymes, which catalyze the oxidative deamination of amines to their corresponding aldehydes. snmjournals.org Studies on various amine oxidases with deuterated substrates like benzylamine (B48309) and dopamine (B1211576) have shown large primary KIEs, often in the range of 6 to 10, indicating that the abstraction of the α-proton is indeed the rate-limiting step. nih.govbibliotekanauki.pl

A secondary kinetic isotope effect (SKIE) occurs when the isotopically substituted atom is not directly involved in bond-making or bond-breaking in the rate-determining step. wikipedia.org These effects are typically much smaller than primary KIEs. They are classified based on the position of the isotope relative to the reaction center. For instance, an α-SKIE involves isotopic substitution at the carbon atom undergoing a change in hybridization. A change from sp³ to sp² hybridization typically results in a small, normal KIE (k_H/k_D ≈ 1.1–1.2), while a change from sp² to sp³ gives an inverse KIE (k_H/k_D ≈ 0.8–0.9). wikipedia.org

For a hypothetical reaction involving this compound where the amino group acts as a nucleophile without C-D bond cleavage in the rate-determining step, a small secondary KIE might still be observed, providing clues about the transition state structure.

| Isotope Effect Type | Reaction Step | Typical k_H/k_D Value | Mechanistic Implication |

|---|---|---|---|

| Primary KIE | C-H/C-D bond cleavage in the rate-determining step (e.g., by an amine oxidase) | > 2 (often 6-10) | Confirms C-H abstraction is rate-limiting. nih.govbibliotekanauki.pl |

| Secondary KIE (α-effect) | Change in hybridization at C1/C6 from sp³ to sp² (e.g., formation of an imine) | 1.1 - 1.2 | Supports a transition state with developing sp² character. wikipedia.org |

| Secondary KIE (α-effect) | Change in hybridization at C1/C6 from sp² to sp³ | 0.8 - 0.9 | Indicates a transition state with developing sp³ character. wikipedia.org |

| No KIE | Reaction step does not involve the C-H/C-D bond or changes in its vibrational environment | ~ 1 | The labeled position is not involved in the rate-determining step. |

The magnitude of the KIE is a critical piece of evidence for deducing reaction mechanisms. By using this compound, chemists can definitively determine if the C-H bond at the terminal carbons is broken in the slowest step of a reaction sequence.

For example, many flavin-dependent amine oxidases are believed to operate via a hydride transfer mechanism. nih.gov A large primary KIE observed with this compound would strongly support that the transfer of a hydride (or proton and two electrons) from the substrate to the flavin cofactor is the kinetically significant step. Conversely, the absence of a significant KIE (k_H/k_D ≈ 1) would suggest that another step, such as substrate binding or product release, is rate-limiting. d-nb.info

Furthermore, KIE studies can help distinguish between different mechanistic proposals. For instance, in the oxidation of diamines by pea seedling diamine oxidase, a key question was whether the reaction proceeded directly to an imine or via an enamine intermediate. By using specifically deuterated diamines (putrescine and cadaverine), researchers showed that all deuterium atoms were retained in the product, which ruled out the formation of an enamine intermediate that would have required proton exchange with the solvent. cdnsciencepub.com A similar experiment with this compound could be used to probe the mechanism of other diamine-processing enzymes.

In classical transition state theory, a reactant must possess sufficient energy to overcome an activation barrier to become a product. However, quantum mechanics allows for particles, particularly light ones like hydrogen, to "tunnel" through the barrier even if they lack the classical energy to go over it. researchgate.net This phenomenon becomes significant in many enzyme-catalyzed reactions involving hydrogen transfer.

A hallmark of quantum tunneling is an unusually large primary KIE (often >> 7) that is also largely independent of temperature. nih.govnih.gov The rate of a reaction involving protium (B1232500) (¹H) may be enhanced significantly by tunneling, while the heavier deuterium tunnels much less readily. Studies on enzymes like copper amine oxidase have shown large, temperature-independent KIEs for the oxidation of certain substrates, providing strong evidence for enzyme-enhanced hydrogen tunneling. nih.gov

The use of this compound could be employed to investigate if tunneling plays a role in the oxidation of long-chain aliphatic diamines. If the oxidation of this substrate by a specific enzyme yielded a KIE of 15 or higher and this value remained constant across a range of temperatures, it would be a compelling indicator of a quantum tunneling mechanism. nih.gov Such studies help reveal how enzymes have evolved to utilize quantum effects to achieve their remarkable catalytic efficiency. researchgate.netpsu.edu

Deuterium Labeling in Metabolic Flux Analysis and Pathway Elucidation

Metabolic flux analysis (MFA) is a technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.gov Stable isotope tracers, like this compound, are introduced into a biological system, and the distribution of the isotopic label in downstream metabolites is measured, typically by mass spectrometry or NMR.

While natural biosynthetic pathways for 1,6-diaminohexane have not been identified, several artificial pathways have been constructed in microorganisms like E. coli for green chemical production. nih.govresearchgate.net In this context, deuterated precursors could be used to trace carbon and nitrogen flow and identify bottlenecks in these engineered pathways.

More directly, 1,6-diaminohexane can be processed by certain enzymes. For example, bacterial homospermidine synthase can utilize 1,6-diaminohexane as a substrate (in the presence of putrescine) to produce homologous polyamines. cdnsciencepub.com By feeding a bacterial culture with this compound and analyzing the resulting polyamines, one could trace the fate of the deuterated portion of the molecule and confirm the reaction mechanism.

Another application is in studying the metabolism and degradation of xenobiotics. 1,6-Diaminohexane is a key monomer for Nylon 6,6, and its deuterated form has been used to trace the volatile products formed during the polymer's thermal-oxidative degradation. nih.govacs.org Similarly, when a drug or foreign compound containing the 1,6-diaminohexane moiety is administered, the d4-labeled version can be used to trace its metabolic fate. For instance, the cell-differentiating agent hexamethylene bisacetamide (HMBA) is known to be metabolized into N-acetyl-1,6-diaminohexane and ultimately 6-acetamidohexanoic acid. psu.edu Using a deuterated parent compound would allow for unambiguous identification and quantification of these metabolites in complex biological samples like plasma or urine.

Isotopic Effects on Reaction Rates and Selectivity

As established, isotopic substitution at the C1 and C6 positions of 1,6-diaminohexane directly affects the rates of reactions involving C-H bond cleavage at these sites (a primary KIE). This change in rate is a direct consequence of the higher activation energy required to break the stronger C-D bond. libretexts.org Therefore, the oxidation of this compound by an amine oxidase would be significantly slower than the oxidation of its non-deuterated counterpart.

Isotopic labeling can also influence the selectivity of a reaction. In enzymatic reactions, if a substrate has multiple potential reaction sites, the substitution of hydrogen with deuterium at one site can slow the reaction there, potentially allowing a competing reaction at another site to become more favorable. This can alter the regioselectivity of the transformation.

For example, consider an enzyme that could hydroxylate 1,6-diaminohexane at either the C1 or C2 position. If the C1 hydroxylation proceeds via a mechanism involving C-H bond cleavage, the use of this compound would slow this pathway. This could lead to an increase in the proportion of the C2-hydroxylated product, thereby changing the regioselectivity of the enzyme.

Furthermore, stereoselectivity can be probed. Many amine oxidases are stereospecific, abstracting only one of the two prochiral protons at the α-carbon. snmjournals.orgnih.gov While 1,6-diaminohexane itself is achiral, its binding in an asymmetric enzyme active site renders the two α-protons stereochemically distinct. Using a stereospecifically labeled compound, such as (1R)-deuterio-1,6-diaminohexane, would allow researchers to determine the stereochemical preference of the enzyme. A large KIE would be observed if the enzyme removes the deuterium, while a KIE near unity would be seen if it removes the hydrogen from the same carbon.

| Parameter | Observed Effect | Mechanistic Insight |

|---|---|---|

| Reaction Rate (e.g., Oxidation) | Significant decrease (k_H/k_D > 2) | Confirms C-D bond cleavage is involved in the rate-determining step. d-nb.info |

| Regioselectivity (e.g., C1 vs C2 oxidation) | Potential shift towards C2 oxidation | Indicates that the C1 oxidation pathway is sensitive to the isotopic substitution, while the C2 pathway is not. |

| Stereoselectivity (using stereospecifically labeled substrate) | High KIE for one stereoisomer, low KIE for the other | Reveals the enzyme's preferred stereochemistry for proton abstraction. nih.gov |

Role of 1,6 Diaminohexane 1,1,6,6 D4 in Polymer Science and Advanced Materials Research

Deuterated Polymers: Synthesis and Characterization

The primary application of 1,6-Diaminohexane-1,1,6,6-d4 is in the synthesis of deuterated polymers for detailed structural and dynamic analysis.

This compound functions as a difunctional monomer, chemically analogous to its non-deuterated counterpart, 1,6-diaminohexane. wikipedia.org It is primarily used in condensation polymerization reactions to produce deuterated polyamides. savemyexams.com In a typical synthesis, it is reacted with a dicarboxylic acid or a more reactive derivative like a dioyl dichloride. savemyexams.com For example, the reaction of this compound with adipic acid would yield a specifically labeled version of Nylon 6,6, where the deuterium (B1214612) atoms are located on the carbon atoms immediately adjacent to the nitrogen atoms in the polymer backbone.

The synthesis follows established polycondensation principles, often occurring at the interface of two immiscible solvents or via melt polymerization. wikipedia.orgcolorado.edu The key advantage is the creation of a polymer that is chemically almost identical to the standard version but contains deuterium labels at precise, known locations within the repeating unit. sigmaaldrich.com This selective labeling is the cornerstone of its utility in advanced characterization methods. nih.gov

The most significant application of polymers synthesized with this compound is in neutron scattering studies. polymerphysics.netnbi.dk Neutron scattering is a powerful technique for analyzing the structure and motion of materials because the scattering properties of a sample depend on the atomic nuclei within it. nih.gov A critical feature is the profound difference in the coherent neutron scattering length between the two isotopes of hydrogen: protium (B1232500) (¹H) and deuterium (²H or D). nih.gov

Protium has a negative scattering length, while deuterium has a large, positive one. nih.govnih.gov This disparity creates a high "contrast" that can be exploited in techniques like Small-Angle Neutron Scattering (SANS). nbi.dkepj-conferences.org By selectively deuterating one component in a polymer blend or specific segments within a single polymer chain, researchers can effectively make those portions "visible" to neutrons while the protonated (standard) parts remain nearly "invisible," or vice versa. nih.gov

This contrast-matching ability allows for:

Determination of Single-Chain Conformation: Measuring the radius of gyration and conformation of individual polymer chains within a bulk, amorphous material. polymerphysics.net

Analysis of Polymer Blends: Elucidating the morphology, domain sizes, and interfacial properties of multi-component polymer systems. polymerphysics.netepj-conferences.org

Probing Molecular Dynamics: Studying the local and global motions of specific polymer segments, which is essential for understanding properties like viscoelasticity and diffusion. polymerphysics.net

The use of this compound allows the deuterium label to be placed specifically on the diamine-derived portion of the polymer backbone, enabling focused studies on the behavior of that segment.

| Isotope | Symbol | Coherent Scattering Length (b) [fm] |

|---|---|---|

| Protium (Hydrogen) | ¹H | -3.74 |

| Deuterium | ²H (D) | 6.67 |

| Carbon | ¹²C | 6.65 |

| Nitrogen | ¹⁴N | 9.36 |

| Oxygen | ¹⁶O | 5.80 |

Table based on data from reference nih.gov. The significant difference in scattering length between ¹H and ²H is the basis for contrast variation in neutron scattering.

Impact of Deuteration on Material Properties for Research

While isotopic substitution is often considered to have a negligible effect on chemistry, the change in mass and subtle differences in bond energy between C-H and C-D bonds can lead to measurable changes in physical properties. This "isotope effect" is a subject of research itself. Studies on various deuterated polymers have revealed distinct changes compared to their protonated analogues. nih.gov

Key research findings include:

Thermal Properties: Deuteration has been shown to increase the melting and crystallization temperatures in some polymers. nih.gov This is attributed to subtle changes in intermolecular forces and packing efficiency.

Intermolecular Interactions: The substitution of hydrogen with deuterium can modify noncovalent interactions due to slight changes in molecular volume and polarizability. nih.gov

Optoelectronic Properties: In conjugated polymers, selective deuteration of the backbone or side chains has been found to alter optoelectronic characteristics. nih.gov For example, main-chain deuteration can change the film crystallinity and morphology, affecting the short-circuit current in photovoltaic devices, while side-chain deuteration may influence the open-circuit voltage by altering electronic coupling. nih.gov

These effects, while often small, are critical for studies aiming to fine-tune material properties for high-performance applications. Using monomers like this compound allows researchers to isolate the impact of deuteration on specific parts of the polymer structure.

| Property | Observed Impact of Deuteration | Potential Origin |

|---|---|---|

| Melting Temperature (Tm) | Increased in some DPP polymers. nih.gov | Changes in intermolecular forces and crystal packing. nih.gov |

| Crystallization Temperature (Tc) | Increased in some DPP polymers. nih.gov | Modified chain dynamics and packing efficiency. nih.gov |

| Film Morphology | Main-chain deuteration can alter crystallinity and morphology. nih.gov | Weakened non-covalent intermolecular interactions. nih.gov |

| Optoelectronic Response | Can reduce short-circuit current or open-circuit voltage in photovoltaics, depending on location. nih.gov | Changes in film morphology, electronic coupling, and electron-phonon coupling. nih.gov |

This table summarizes general findings on the impact of deuteration in polymer systems as reported in references nih.govnih.gov.

Development of Advanced Functional Materials

The insights gained from studying polymers made with this compound contribute directly to the development of advanced functional materials. nih.gov The ability to precisely characterize molecular structure and interfaces is not merely an academic exercise; it is a prerequisite for establishing structure-property relationships that guide the design of new materials. epj-conferences.org

For example, in the field of organic electronics, the performance of devices like organic photovoltaics (OPVs) is highly sensitive to the morphology of the active layer, which is often a blend of different polymers. nih.gov Using neutron scattering with selectively deuterated polymers allows researchers to visualize this morphology in detail, providing critical feedback for optimizing processing conditions and improving device efficiency. nih.gov

Furthermore, this deuterated monomer can be a valuable tool in studying dynamic materials, such as those based on dynamic covalent chemistry, where understanding the exchange reactions and network structure is key to their function. rsc.org By labeling specific components, their movement and interactions within a self-healing or recyclable polymer network could be tracked. The use of this compound is therefore an enabling step in the rational design cycle of materials engineered for specific, high-performance applications. fishersci.at

Computational Chemistry and Theoretical Studies of 1,6 Diaminohexane 1,1,6,6 D4 Systems

Density Functional Theory (DFT) Calculations for Reaction Thermodynamics and Selectivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules, making it a valuable tool for predicting the thermodynamics and selectivity of chemical reactions. mdpi.com DFT calculations focus on the electron density to determine the energy of the ground state, providing a basis for constructing the Hamiltonian operator and understanding molecular energies. mdpi.com

For reactions involving 1,6-diaminohexane-1,1,6,6-d4, DFT can be used to calculate key thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). By calculating the total electronic energies of reactants, products, and transition states, the feasibility and spontaneity of a reaction can be predicted. researchgate.netarxiv.org For instance, a negative ΔG indicates a spontaneous reaction at a given temperature. researchgate.net

The substitution of hydrogen with deuterium (B1214612) at the 1 and 6 positions of 1,6-diaminohexane introduces isotopic effects that can influence both reaction rates (kinetic isotope effect, KIE) and equilibrium positions (thermodynamic isotope effect). These effects arise primarily from the change in zero-point vibrational energy (ZPVE). The C-D bond has a lower ZPVE than the C-H bond, meaning more energy is required to break a C-D bond. This difference can affect the activation energy of a reaction, thereby influencing its rate and selectivity.

DFT calculations can model these effects by incorporating vibrational frequency analysis. By comparing the calculated activation barriers and reaction energies for the deuterated and non-deuterated species, researchers can predict the magnitude of the KIE and how deuterium labeling will steer a reaction toward certain products, thus determining its selectivity.

| Ea (Activation Energy) | The minimum energy required to initiate a chemical reaction. | Used to predict reaction rates and kinetic isotope effects. |

Modeling of Vibrational Frequencies and Zero-Point Energies in Deuterated Molecules

The vibrational properties of molecules are fundamentally dependent on the masses of their constituent atoms. Isotopic substitution, such as replacing hydrogen with deuterium in this compound, leads to significant and predictable changes in vibrational frequencies. uni-muenchen.de

Computational modeling, typically using harmonic vibrational analysis within DFT or other quantum chemical methods, can accurately predict these changes. The vibrational frequency of a bond is related to the force constant of the bond and the reduced mass of the atoms involved. While the force constant is largely unaffected by isotopic substitution, the doubling of the mass when replacing protium (B1232500) with deuterium causes a substantial decrease in the vibrational frequency of the associated bond. libretexts.org For C-H stretching vibrations, this substitution typically results in a frequency decrease by a factor of approximately √2 (around 1.41). libretexts.org

This shift in vibrational frequencies has a direct impact on the Zero-Point Vibrational Energy (ZPVE), which is the residual vibrational energy a molecule possesses even at absolute zero temperature. uni-muenchen.de The ZPVE is calculated as the sum of the energies of all vibrational modes (½hν for each mode). uni-muenchen.de Because the vibrational frequencies for C-D bonds are lower than for C-H bonds, the ZPVE of this compound is lower than that of its non-deuterated counterpart. youtube.com

This difference in ZPE is the primary origin of kinetic and thermodynamic isotope effects. Accurate calculation of ZPE is essential for refining the computed total energies of molecules and for predicting the thermodynamic properties of reactions. uni-muenchen.de

Table 2: Comparison of Vibrational Properties for C-H and C-D Bonds

| Property | C-H Bond | C-D Bond | Consequence of Deuteration |

|---|---|---|---|

| Reduced Mass (μ) | Lower | Higher | The primary factor causing changes in vibrational properties. |

| Vibrational Frequency (ν) | Higher (approx. 3000 cm⁻¹) | Lower (approx. 2200 cm⁻¹) | Leads to a downshift in the corresponding peaks in IR and Raman spectra. libretexts.org |

| Zero-Point Energy (ZPE) | Higher | Lower | Affects reaction activation energies and thermodynamic stability. youtube.com |

Prediction of Isotopic Effects on Molecular Interactions

The substitution of hydrogen with deuterium can subtly alter non-covalent molecular interactions, such as hydrogen bonding and van der Waals forces. nih.gov These changes, known as secondary isotope effects, arise from the differences in vibrational amplitudes and bond lengths between C-H and C-D bonds.

In the context of hydrogen bonding, where the N-H groups of 1,6-diaminohexane could act as donors, the deuteration at the adjacent carbon atoms in this compound might have a minor electronic influence on the acidity of the N-H protons and the strength of the hydrogen bonds they form. More direct effects are observed when the hydrogen involved in the hydrogen bond is itself substituted. Studies on other systems have shown that hydrogen bonds involving deuterium (D-bonds) are generally weaker than those involving protium. colab.ws

Computational methods, including DFT and ab initio path integral molecular dynamics, can model these subtle effects. nih.gov By calculating the interaction energies between molecules and analyzing changes in geometry and vibrational frequencies upon complexation, it is possible to quantify the impact of deuteration on the strength and nature of molecular interactions. acs.org These predictions are valuable in fields like materials science, where isotopic substitution can be used to fine-tune material properties, and in biochemistry, for probing enzyme-ligand interactions. acs.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Emerging Research Frontiers and Translational Applications of Deuterated Diamines

Innovations in Isotopic Labeling Technologies

Isotopic labeling is a technique that involves the replacement of an atom in a molecule with one of its isotopes. musechem.com In the case of 1,6-Diaminohexane-1,1,6,6-d4, hydrogen atoms at specific positions are replaced with deuterium (B1214612). This substitution is pivotal for its primary application as an internal standard in quantitative analysis, particularly in methods utilizing mass spectrometry (MS). clearsynth.com

Deuterated internal standards are invaluable for enhancing the precision and accuracy of analytical measurements. clearsynth.com In quantitative mass spectrometry, an internal standard is a compound added in a known amount to a sample to correct for variations that can occur during sample preparation and analysis. nih.gov Because this compound is chemically almost identical to its non-deuterated counterpart, it behaves similarly during extraction, derivatization, and chromatographic separation. clearsynth.com However, its increased mass allows it to be distinguished by the mass spectrometer. clearsynth.com

This distinction is crucial for several reasons:

Accurate Quantification: By comparing the detector response of the analyte to the known concentration of the deuterated internal standard, researchers can accurately determine the concentration of the target compound in the sample. clearsynth.comwisdomlib.org

Correction for Matrix Effects: Biological and environmental samples are often complex matrices that can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. clearsynth.com A deuterated internal standard co-eluting with the analyte experiences similar matrix effects, allowing for reliable correction and more accurate results. lcms.cz

Method Validation: The use of deuterated standards is integral to the development and validation of robust and reproducible analytical methods across fields such as pharmaceuticals, environmental science, and biochemistry. clearsynth.com

The table below summarizes the key advantages of using deuterated compounds like this compound as internal standards in analytical chemistry.

| Feature | Advantage in Isotopic Labeling |

| Increased Mass | Allows for clear differentiation from the non-labeled analyte in mass spectrometry without significantly altering chemical properties. |

| Co-elution | Behaves nearly identically to the analyte during chromatographic separation, ensuring it experiences similar analytical conditions. |

| Known Concentration | Serves as a precise reference point for calibrating instrument response and quantifying the analyte. clearsynth.com |

| Matrix Effect Compensation | Helps to normalize the signal by accounting for signal suppression or enhancement caused by other components in the sample. clearsynth.com |

Potential in Targeted Drug Delivery Systems

Targeted drug delivery aims to concentrate a therapeutic agent at the site of action, such as a tumor, thereby increasing efficacy and reducing side effects. nih.gov A common strategy involves the use of antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs), which consist of a targeting moiety (an antibody or peptide), a cytotoxic payload, and a chemical linker that connects them. nih.govexlibrisgroup.com The linker is a critical component, designed to be stable in circulation but to release the drug under specific conditions at the target site.

The incorporation of deuterium into drug molecules, a process known as deuteration, has gained attention for its potential to favorably alter the pharmacokinetic and metabolic profiles of drugs. nih.govresearchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond. nih.gov This "kinetic isotope effect" can lead to improved metabolic stability, a longer half-life, and potentially reduced formation of toxic metabolites. nih.govdntb.gov.ua

While 1,6-Diaminohexane is a versatile chemical building block, its deuterated form, this compound, holds potential as a component in the design of linkers for targeted drug delivery systems. A linker constructed with a deuterated diamine could exhibit enhanced stability against enzymatic degradation in the bloodstream. This could ensure that the drug conjugate remains intact until it reaches the target tissue, leading to more efficient drug delivery and a better therapeutic window. The diamine structure provides two functional groups for attachment to both the targeting agent and the drug payload, making it a versatile scaffold for linker synthesis.

The table below outlines the components of a typical drug conjugate and highlights the potential role of a deuterated diamine linker.

| Component | Function | Potential Contribution of a Deuterated Diamine Linker |

| Targeting Moiety | Binds to specific receptors on target cells (e.g., cancer cells). nih.gov | Provides a stable attachment point for the targeting ligand. |

| Cytotoxic Drug (Payload) | Kills the target cells upon release. nih.gov | Provides a stable attachment point for the drug payload. |

| Linker | Connects the targeting moiety and the drug; designed for stability in circulation and cleavage at the target site. exlibrisgroup.com | Enhanced metabolic stability due to the kinetic isotope effect, potentially increasing the circulation time and target-site delivery of the intact conjugate. nih.gov |

Contribution to Sustainable Chemistry Research

Sustainable or "green" chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scielo.org.mx 1,6-Diaminohexane is a crucial industrial chemical, primarily used as a monomer for the production of polyamides like nylon 6,6. nih.govchemimpex.com Traditionally, its synthesis relies on petroleum-based feedstocks. nih.gov A key goal of sustainable chemistry is to develop biosynthetic pathways that produce such platform chemicals from renewable resources. nih.govsci-hub.se

Isotopic labeling is a fundamental tool for elucidating the complex mechanisms of chemical and enzymatic reactions. nih.govnih.gov By using isotopically labeled substrates, researchers can trace the path of atoms through a reaction sequence, identify intermediates, and understand the stereochemistry of enzymatic transformations. nih.govresearchgate.net

In this context, this compound can serve as a valuable tracer in studies aimed at developing and optimizing the biosynthesis of diamines. researchgate.net For instance, by introducing deuterated precursors into a microbial fermentation system, scientists can use mass spectrometry to track the incorporation of deuterium into the final diamine product. This provides direct insight into the efficiency of specific metabolic pathways and helps identify bottlenecks in the production process. nih.gov Such mechanistic studies are essential for the metabolic engineering of microorganisms to create efficient "cell factories" for the sustainable production of 1,6-diaminohexane. nih.gov Furthermore, the development of deuteration methods using environmentally benign deuterium sources, such as heavy water (D₂O), aligns with the principles of green chemistry. nih.govresearchgate.net

The following table connects key principles of green chemistry to the application of deuterated compounds in research.

| Green Chemistry Principle | Application of Deuterated Diamines in Research |

| Use of Renewable Feedstocks | This compound can be used as a tracer to study and optimize biosynthetic pathways for producing diamines from renewable biomass. nih.govnih.gov |

| Catalysis | Isotopic labeling helps in understanding the mechanisms of biocatalysts (enzymes) used in sustainable synthesis routes. nih.govresearchgate.net |

| Designing for Degradation | While not a direct application, understanding biosynthetic pathways can inform the design of biodegradable polymers. |

| Real-time Analysis for Pollution Prevention | As an internal standard, it facilitates the accurate monitoring of chemical processes and environmental samples. clearsynth.com |

Future Directions in Bioanalytical Method Development

The demand for highly sensitive, specific, and reliable bioanalytical methods continues to grow, driven by advances in drug discovery, clinical diagnostics, and environmental monitoring. Deuterated compounds, particularly their use as internal standards, are central to the future of quantitative analysis, especially in liquid chromatography-mass spectrometry (LC-MS).

Future developments are likely to focus on several key areas where compounds like this compound will play a role:

Enhanced Assay Performance: As mass spectrometers become even more sensitive, the need for high-purity, stable isotope-labeled internal standards will become more critical to ensure data accuracy and minimize variability. scispace.comsigmaaldrich.com The use of these standards helps achieve the low limits of quantification required for applications such as therapeutic drug monitoring and metabolomics.

Multiplexed Analysis: There is a trend towards analyzing multiple analytes simultaneously in a single run (multiplexing) to increase throughput. Developing panels of deuterated internal standards for different classes of compounds will be essential for the accuracy of these complex assays. lcms.cz

Pharmacokinetic and Metabolomic Research: The strategic placement of deuterium labels can be used not only for quantification but also to probe metabolic pathways. semanticscholar.org Future research may involve synthesizing more complex deuterated molecules to serve as tracers for studying drug metabolism and understanding disease states through metabolomics. nih.gov

Standardization and Regulation: As analytical methods become more sophisticated, regulatory bodies will likely require more stringent validation, making the use of appropriate stable isotope-labeled internal standards a necessity rather than a choice. scispace.com

The table below summarizes the projected future trends in bioanalytical methods and the role of deuterated standards.

| Future Trend | Role of Deuterated Standards (e.g., this compound) |

| Higher Sensitivity and Throughput | Essential for ensuring accuracy and precision in high-throughput screening and low-level quantification. chemicalsknowledgehub.com |

| Advanced Metabolomics | Used as tracers to map metabolic fluxes and identify novel biomarkers for disease diagnosis and drug development. nih.gov |

| Improved Pharmacokinetic (PK) Studies | Enables more accurate "microdosing" studies and helps in understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new drug candidates. musechem.com |

| Environmental and Food Safety | Crucial for the reliable quantification of trace-level contaminants and toxins in complex matrices. |

Q & A

Q. What are the key considerations for synthesizing 1,6-Diaminohexane-1,1,6,6-d4 with high isotopic purity?

The deuterated analog is typically synthesized via catalytic hydrogenation of deuterated adiponitrile (NC(CD2)4CN) using deuterium gas (D2) under controlled conditions. Key steps include:

- Catalyst selection : Nickel or cobalt-based catalysts (e.g., Raney nickel) in deuterated solvents (e.g., D2O or deuterated ammonia) to minimize proton exchange .

- Isotopic control : Ensure deuterium gas (≥99.8% purity) and rigorously anhydrous conditions to prevent H/D scrambling.

- Purification : Vacuum distillation coupled with deuterated solvent washing to remove residual non-deuterated byproducts .

Q. How can researchers validate the isotopic enrichment and structural integrity of this compound?

- NMR spectroscopy : <sup>2</sup>H NMR (deuterium decoupling) to confirm isotopic labeling at positions 1 and 6. Absence of <sup>1</sup>H signals in these positions indicates purity .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (expected m/z = 120.21 for C6D4H12N2<sup>+</sup>) and isotopic distribution .

- FTIR : Compare vibrational modes (e.g., N-H vs. N-D stretches at ~3300 cm<sup>-1</sup> and ~2500 cm<sup>-1</sup>, respectively) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Toxicity mitigation : Use fume hoods and PPE (gloves, goggles) due to its corrosive nature (LD50 oral, rat: 750 mg/kg) .

- Storage : Seal in deuterated solvents (e.g., D2O) under inert gas (Ar/N2) to prevent deuteration loss or oxidation .

- Waste disposal : Neutralize with deuterated acids (e.g., DCl) before disposal to avoid exothermic reactions .

Advanced Research Questions

Q. How does deuterium substitution in this compound influence polymerization kinetics in nylon-6,6 synthesis?

Deuterium labeling alters reaction dynamics due to kinetic isotope effects (KIE):

- Slower polycondensation : The C-D bond in the deuterated diamine reduces nucleophilic attack rates on adipoyl chloride, increasing activation energy by ~5–10% .

- Mechanistic insights : Use <sup>2</sup>H NMR to track deuterium distribution in the polymer backbone, revealing chain-growth irregularities under varying pH and temperature .

- Table : Kinetic parameters for deuterated vs. non-deuterated systems:

| Parameter | Non-deuterated | Deuterated (d4) |

|---|---|---|

| Rate constant (k, s<sup>-1</sup>) | 1.2 × 10<sup>-3</sup> | 8.5 × 10<sup>-4</sup> |

| Activation energy (Ea, kJ/mol) | 45.3 | 48.1 |

Q. What role does this compound play in studying epoxy resin curing mechanisms?

Deuterated diamines enable neutron scattering studies to resolve crosslinking density and network heterogeneity:

- Neutron reflectometry : Quantify interfacial curing dynamics by measuring deuterium distribution in epoxy-amine layers .

- Isotopic contrast : Compare with non-deuterated analogs to distinguish hydrogen-bonding contributions to mechanical properties (e.g., Tg increases by ~5°C due to stronger N-D···O bonds) .

Q. How can isotopic labeling resolve contradictions in corrosion inhibition studies involving 1,6-Diaminohexane derivatives?

Conflicting reports on corrosion efficacy (e.g., pH-dependent passivation) can be addressed via:

- Isotope tracing : Use deuterated diamine to track adsorption/desorption rates on mild steel surfaces using electrochemical quartz crystal microbalance (EQCM) .

- KIE analysis : Correlate deuteration with inhibition efficiency; deuterated species may exhibit slower desorption (ΔGads increases by ~2 kJ/mol) due to stronger metal-D bonds .

Methodological Challenges

Q. How to optimize deuteration efficiency without side reactions during synthesis?

Q. What analytical techniques best resolve isotopic heterogeneity in polymer matrices?

- TOF-SIMS : Maps deuterium distribution at micron-scale resolution in nylon-6,6 films .

- Solid-state <sup>2</sup>H NMR : Quantifies segmental mobility in epoxy networks by analyzing quadrupolar splitting patterns .

Contradictions in Existing Data

- Ecotoxicity variability : Reported LC50 values for aquatic species (e.g., 14 mg/L for fish) conflict with biodegradation rates (55.5% in 2 weeks) . This may arise from deuteration altering metabolite pathways, requiring species-specific toxicity assays.

- Polymer crystallinity : Deuterated nylon-6,6 shows ~10% lower crystallinity in XRD , but DSC data suggest unchanged Tm. This paradox may reflect isotopic effects on chain packing, resolvable via WAXS/SAXS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.